
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phényl)-propionate est un composé organique complexe qui trouve des applications dans divers domaines de la chimie et de la biologie. Ce composé se caractérise par sa structure unique, qui comprend un groupe dicyclohexyl-amine, un groupe tert-butoxycarbonylamino et une partie nitro-phényl-propionate. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et une réactivité spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phényl)-propionate implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du groupe tert-butoxycarbonylamino : Cette étape implique la protection d’un groupe amine à l’aide de chlorure de tert-butoxycarbonyle (Boc-Cl) en présence d’une base telle que la triéthylamine.
Introduction du groupe nitro-phényl : Cette étape implique la nitration d’un cycle phényl à l’aide d’un mélange d’acide sulfurique concentré et d’acide nitrique.
Formation de la partie propionate : Cette étape implique l’estérification d’un acide carboxylique avec un alcool en présence d’un catalyseur tel que l’acide sulfurique.
Couplage du groupe dicyclohexyl-amine : Cette étape implique la réaction de la dicyclohexylamine avec l’intermédiaire formé aux étapes précédentes dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. Les techniques courantes comprennent les réacteurs à flux continu et les plateformes de synthèse automatisées pour améliorer l’efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
La Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phényl)-propionate subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en un groupe amino à l’aide d’agents réducteurs tels que le dihydrogène en présence d’un catalyseur au palladium.
Réduction : Le groupe nitro peut être réduit en un groupe amino à l’aide d’agents réducteurs tels que le dihydrogène en présence d’un catalyseur au palladium.
Substitution : Le groupe tert-butoxycarbonyle peut être éliminé en milieu acide pour produire l’amine libre.
Réactifs et conditions courants
Oxydation : Dihydrogène, catalyseur au palladium.
Réduction : Dihydrogène, catalyseur au palladium.
Substitution : Conditions acides (par exemple, acide chlorhydrique).
Principaux produits formés
Oxydation : Dérivés amino-phényl-propionate.
Réduction : Dérivés amino-phényl-propionate.
Substitution : Dérivés d’amines libres.
Applications de la recherche scientifique
La Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phényl)-propionate a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique élémentaire en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzyme-substrat.
Médecine : Exploré pour son potentiel en tant que candidat médicament en raison de ses propriétés chimiques uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de la Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phényl)-propionate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, selon sa structure et ses groupes fonctionnels. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les molécules biologiques, conduisant à divers effets biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(1H-indol-3-yl)-propionate : Structure similaire, mais avec un groupe indole au lieu d’un groupe nitro-phényl.
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-méthoxy-phényl)-propionate : Structure similaire, mais avec un groupe méthoxy-phényl au lieu d’un groupe nitro-phényl.
Unicité
La Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phényl)-propionate est unique en raison de la présence du groupe nitro-phényl, qui confère une réactivité chimique et une activité biologique spécifiques. Cela la distingue des autres composés similaires et la rend précieuse pour des applications spécifiques dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C26H41N3O6 |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2 |
Clé InChI |
LVBPPXVRTJXZEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11993164.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)
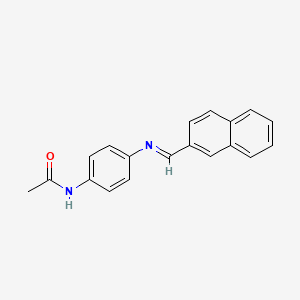
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
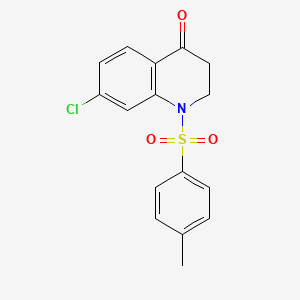
![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)

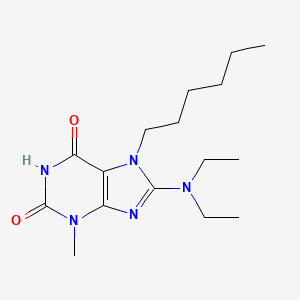

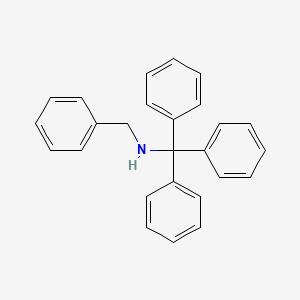
![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)
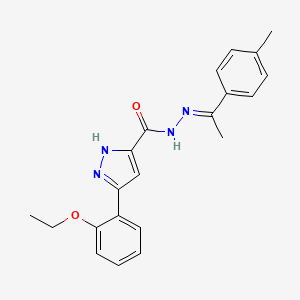
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)
